(5Z)-2-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-ETHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinylmethylidene group, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-ETHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final triazolothiazole product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-ETHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
(5Z)-2-(4-ETHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-ETHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
(5Z)-2-(4-ETHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolothiazole derivatives, such as:
- 2-(4-Methoxyphenyl)-5-(pyridin-3-ylmethylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
- 2-(4-Chlorophenyl)-5-(pyridin-3-ylmethylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique ethoxy group in (5Z)-2-(4-ETHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE may confer distinct properties, such as enhanced solubility or specific binding affinity .
Properties
Molecular Formula |
C18H14N4O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(5Z)-2-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H14N4O2S/c1-2-24-14-7-5-13(6-8-14)16-20-18-22(21-16)17(23)15(25-18)10-12-4-3-9-19-11-12/h3-11H,2H2,1H3/b15-10- |
InChI Key |
YICBZZBJYXFTMY-GDNBJRDFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN=CC=C4)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN=CC=C4)SC3=N2 |
Origin of Product |
United States |
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